molecular formula C21H23NO4 B2764335 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one CAS No. 879045-94-0

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one

Cat. No.: B2764335
CAS No.: 879045-94-0
M. Wt: 353.418
InChI Key: NIMUORKKAMCWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one is a complex organic compound belonging to the indolinone family This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, an oxopropyl group, and an o-tolyloxyethyl group attached to an indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving aniline derivatives and suitable carbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: The hydroxy, methyl, oxopropyl, and o-tolyloxyethyl groups are introduced through various substitution and addition reactions. For example, the oxopropyl group can be added via a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxopropyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and o-tolyloxyethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indolinone Derivatives: Compounds with similar indolinone cores but different substituents.

    Hydroxyindoles: Compounds with hydroxy groups attached to indole or indolinone structures.

    Methylindoles: Compounds with methyl groups attached to indole or indolinone structures.

Uniqueness

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one is unique due to the specific combination of functional groups attached to the indolinone core

Properties

IUPAC Name

3-hydroxy-7-methyl-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14-7-4-5-10-18(14)26-12-11-22-19-15(2)8-6-9-17(19)21(25,20(22)24)13-16(3)23/h4-10,25H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMUORKKAMCWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3C)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.